2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 2383628-42-8
VCID: VC6381948
InChI: InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
SMILES: C1C2(CC1(C2)Br)CC(=O)O
Molecular Formula: C7H9BrO2
Molecular Weight: 205.051

2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid

CAS No.: 2383628-42-8

Cat. No.: VC6381948

Molecular Formula: C7H9BrO2

Molecular Weight: 205.051

* For research use only. Not for human or veterinary use.

2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid - 2383628-42-8

Specification

CAS No. 2383628-42-8
Molecular Formula C7H9BrO2
Molecular Weight 205.051
IUPAC Name 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid
Standard InChI InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
Standard InChI Key DMTJRBQZYWXZLI-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)Br)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s defining feature is its bicyclo[1.1.1]pentane scaffold—a highly strained hydrocarbon system comprising three fused rings with bridgehead carbons. The bromine atom occupies the 3-position of the bicyclic system, while the acetic acid group (CH2COOH-\text{CH}_2\text{COOH}) is attached to the 1-position. This arrangement imposes significant steric strain, which influences both reactivity and stability. The InChI code (1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)/t6-,7-) and SMILES string (C1C2(CC1(C2)Br)CC(=O)O) provide precise stereochemical and connectivity details .

Physicochemical Properties

Key physicochemical data are summarized in Table 1. Notably, solubility information remains unavailable, limiting insights into its behavior in common solvents. The compound’s bromine content (38.9% by mass) and carboxylic acid group suggest polar characteristics, though experimental validation is required.

Table 1: Chemical and Physical Properties of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}acetic Acid

PropertyValue
CAS No.2383628-42-8
Molecular FormulaC7H9BrO2\text{C}_7\text{H}_9\text{BrO}_2
Molecular Weight205.051 g/mol
IUPAC Name2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetic acid
InChI1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)/t6-,7-
InChI KeyDMTJRBQZYWXZLI-LJGSYFOKSA-N
SMILESC1C2(CC1(C2)Br)CC(=O)O
PubChem CID146155407

Synthesis and Reactivity

Reactivity Profile

The bromine atom serves as a superior leaving group, enabling participation in:

  • Nucleophilic Substitution (SN_\text{N}2): Replacement with amines, alkoxides, or thiols.

  • Cross-Coupling Reactions: Suzuki-Miyaura or Heck couplings to form carbon-carbon bonds.

  • Elimination Reactions: Formation of alkenes under basic conditions.

The strained bicyclic system may undergo ring-opening reactions under thermal or photolytic conditions, though stability data are lacking .

Knowledge Gaps and Future Directions

Current data limitations include:

  • Solubility and Stability: Critical for process optimization.

  • Synthetic Methodologies: Detailed protocols for large-scale production.

  • Biological Activity: Pharmacological screening against disease targets.

Future studies should prioritize kinetic and thermodynamic analyses of its reactions, as well as computational modeling to predict reactivity.

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